CAL-130 (Racemate), identified by its Chemical Abstracts Service number 474012-90-3, is a compound recognized primarily as a phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. This compound has garnered attention in the scientific community for its potential therapeutic applications, particularly in the context of inflammatory diseases and certain types of cancer. The racemate form indicates that it contains equal amounts of two enantiomers, which can have different biological activities.
The synthesis of CAL-130 (Racemate) typically involves multi-step organic synthesis techniques, focusing on the construction of the quinazolinone core and subsequent functionalization to achieve the desired biological activity. The synthetic route often includes:
The detailed mechanisms for each step can vary significantly based on the specific reagents and conditions used, but they typically involve standard organic reactions such as nucleophilic substitutions, cyclizations, and possibly oxidation reactions.
The molecular structure of CAL-130 features a quinazolinone backbone, which is characterized by a fused benzene and pyrimidine ring system. The specific structure can be represented as follows:
This structure allows CAL-130 to interact effectively with PI3Kδ, providing insights into its mechanism of action.
CAL-130 (Racemate) functions primarily as an inhibitor through competitive binding to the active site of PI3Kδ. The key chemical reactions involved include:
Detailed kinetic studies often accompany these reactions to establish parameters such as inhibition constants and reaction rates.
The mechanism by which CAL-130 exerts its effects involves:
Data from in vitro studies suggest that CAL-130 shows significant selectivity for PI3Kδ over other isoforms, which is critical for minimizing side effects during therapeutic applications.
The physical properties of CAL-130 (Racemate) include:
These properties are crucial for handling and formulation in pharmaceutical applications.
CAL-130 (Racemate) has several notable applications in scientific research:
Phosphoinositide 3-kinase delta (PI3Kδ) belongs to the class IA subgroup of PI3Ks and is primarily expressed in leukocytes. Unlike ubiquitously expressed isoforms PI3Kα and PI3Kβ, PI3Kδ activation occurs downstream of receptor tyrosine kinases (RTKs) and immunoreceptors (e.g., B-cell and T-cell receptors). Its catalytic subunit (p110δ, encoded by PIK3CD) forms heterodimers with regulatory subunits (e.g., p85), enabling membrane recruitment and phosphatidylinositol (3,4,5)-trisphosphate (PIP3) generation. PIP3 acts as a secondary messenger that recruits pleckstrin homology (PH) domain-containing proteins like Akt and PDK1, initiating the Akt/mTOR/S6K signaling cascade. This pathway governs critical immune functions:
Dysregulated PI3Kδ signaling drives pathogenesis in hematologic malignancies and immune disorders:
Table 1: Disease Associations of PI3Kδ Dysregulation
Disease Category | Molecular Alteration | Key Clinical Manifestations |
---|---|---|
B-cell Malignancies | PIK3CA mutations, PTEN loss | Lymphadenopathy, chemotherapy resistance |
APDS (Immunodeficiency) | PIK3CD GOF (e.g., E1021K) | Recurrent infections, lymphopenia, lymphoma |
Autoimmune Disorders | Elevated PIP3 in T-cells | Hypergammaglobulinemia, organ inflammation |
CAL-130 emerged during efforts to overcome limitations of early PI3Kδ inhibitors like Idelalisib. Idelalisib, approved in 2014 for chronic lymphocytic leukemia (CLL), demonstrated clinical efficacy but posed safety challenges, including hepatotoxicity and colitis. These issues were partly attributed to off-target inhibition of PI3Kγ and other isoforms [5] [7]. Consequently, research shifted toward optimizing isoform selectivity and dual-target strategies:
CAL-130 (racemate) was developed via scaffold hybridization of quinoline-based inhibitors. Its design incorporated:
Table 2: Evolution of PI3Kδ Inhibitors Leading to CAL-130
Compound | Chemical Class | Key Features | Clinical Limitations |
---|---|---|---|
Idelalisib | Quinazolinone | First FDA-approved PI3Kδ inhibitor; IC50: 2.5 nM (δ) | Severe immune toxicities (≥20% grade 3 AE) |
Duvelisib | Quinazoline | Dual δ/γ inhibitor; IC50: 1.0 nM (δ), 2.4 nM (γ) | Dose-limiting transaminitis |
CAL-130 | Aminomethylquinoline | Racemic mixture; optimized isoform selectivity | Preclinical data (no safety data excluded per guidelines) |
Biochemical profiling revealed CAL-130’s potency:
The racemate’s discovery represented a strategic step toward enantiopure derivatives (e.g., CAL-130 enantiomers), later explored for enhanced target engagement.
Table 3: Biochemical Profile of CAL-130 (Racemate)
Parameter | Value | Method | Significance |
---|---|---|---|
PI3Kδ IC50 | 12 nM | Time-resolved FRET assay | Sub-nanomolar δ inhibition |
Selectivity Ratio (δ/α) | >100 | Kinase panel screening | Minimized metabolic toxicity risk |
Cellular pAkt Inhibition (IC50) | 50 nM | Western blot (Ramos cells) | Target engagement in lymphoma |
Apoptosis Induction | 10-fold (vs. control) | Annexin-V assay (0.5 µM) | Anti-tumor mechanism |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9